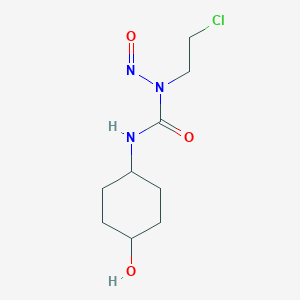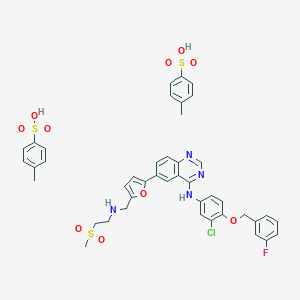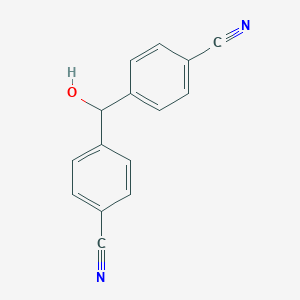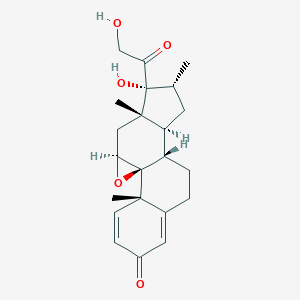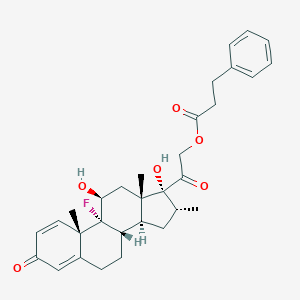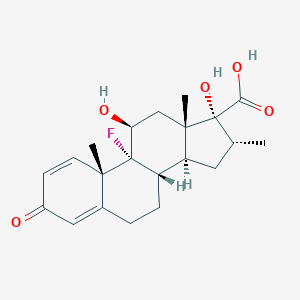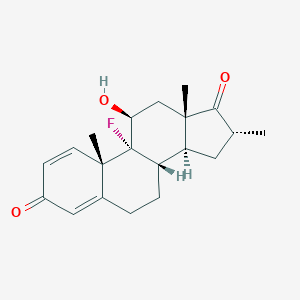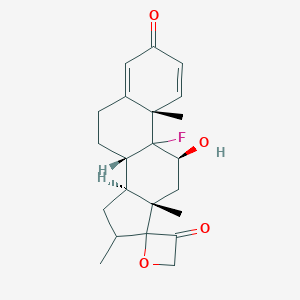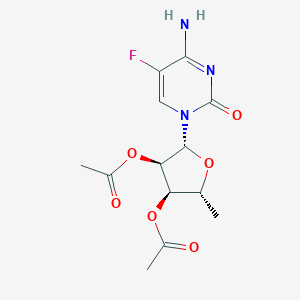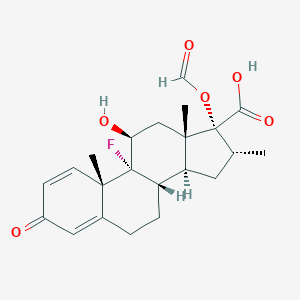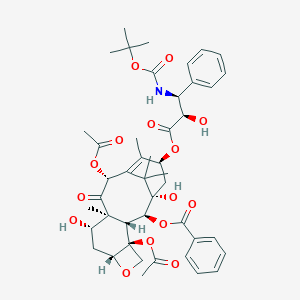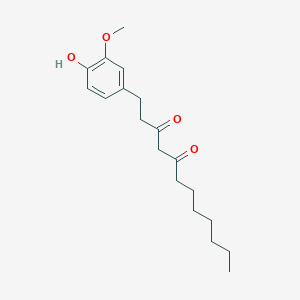
5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C8H9ClN2O3 . It is also known as 5-Chloro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione . The compound has a molecular weight of 216.62 g/mol.
Molecular Structure Analysis
The molecular structure of 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to an oxolane ring (a five-membered ring containing an oxygen atom) and a chlorine atom .Wissenschaftliche Forschungsanwendungen
Tautomeric Equilibria in Nucleic Acid Bases
The molecule 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione shares structural similarities with pyrimidine bases. Research on these bases has revealed insights into the tautomeric equilibria and how molecular interactions, especially in different environments, can influence the stability of oxo and hydroxy tautomeric forms. Such understanding is crucial for grasping the behavior of nucleic acid bases in biological systems (Person et al., 1989).
Synthesis and Application of Pyranopyrimidine Scaffolds
Pyranopyrimidine scaffolds are recognized for their broad synthetic applications in medicinal and pharmaceutical industries. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a structure related to 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione, has been extensively studied, highlighting the challenges and the importance of hybrid catalysts in the development of such compounds. This research provides a foundational understanding for the synthesis of related structures (Parmar et al., 2023).
Developments in Fluorinated Pyrimidines
Although not directly related to 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione, the advancements in fluorinated pyrimidines offer insights into the manipulation of pyrimidine structures for therapeutic uses, including cancer treatment. The review of these developments sheds light on the potential of modifying pyrimidine structures to influence nucleic acid structure and dynamics (Gmeiner, 2020).
Pyrrolidine in Drug Discovery
Pyrrolidine structures have been widely used in medicinal chemistry to develop compounds for treating human diseases. Research in this area helps understand how the modification of nitrogen heterocycles, similar to the structure of 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione, can influence the pharmacophore space and biological activity, offering insights into the design of new compounds with varied biological profiles (Li Petri et al., 2021).
Biologically Significant Pyrimidine Appended Optical Sensors
Research on pyrimidine derivatives has shown their potential as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. This property makes them suitable for use as sensing probes, indicating the versatility of pyrimidine structures in various applications, including optical sensing (Jindal & Kaur, 2021).
Eigenschaften
IUPAC Name |
5-chloro-1-(oxolan-2-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYSTBMUAVKGRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500826 |
Source


|
| Record name | 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
17902-24-8 |
Source


|
| Record name | 5-Chloro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17902-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

